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Compound of Interest

Compound Name: 2-(Cyclopentyloxy)-4-methylaniline
CAS No.: 640767-85-7
Cat. No.: B1323312

Get Quote

Executive Summary & Compound Profile

2-(Cyclopentyloxy)-4-methylaniline is a critical pharmacophore often utilized as a scaffold in
the development of kinase inhibitors and GPCR ligands.[1][2] Its structure combines a lipophilic
cyclopentyl ether tail—essential for hydrophobic pocket binding—with a polar aniline head
suitable for hydrogen bonding or further derivatization (e.g., amide coupling).

This guide provides a comprehensive reference for the spectral characterization of this
molecule. As exact experimental spectra for proprietary intermediates are often absent from
public repositories, the data below represents a high-confidence consensus derived from
substituent chemical shift additivity rules (Pretsch/Silverstein models) and validated against
analogous ether-linked anilines.

Chemical Identity
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Parameter Value

IUPAC Name 2-(Cyclopentyloxy)-4-methylaniline
Molecular Formula C12H17NO

Molecular Weight 191.27 g/mol

Monoisotopic Mass 191.131 g/mol

Core Moiety p-Toluidine (4-methylaniline)

Key Substituent Cyclopentyl ether at ortho position

Synthesis & Impurity Profile (Context for Analysis)
[1]

To accurately interpret spectral data, one must understand the genesis of the sample.[2] This
compound is typically synthesized via O-alkylation of 2-amino-5-methylphenol.[1][2]

Primary Impurity Risks:
o N-alkylation: Over-alkylation on the amine (secondary/tertiary amines).[1][2]

o Regioisomers: Unlikely if starting from the phenol, but possible if using nucleophilic aromatic
substitution on a fluoronitro precursor.

e Residual Solvents: DMF or DMSO are common in these alkylations.[2]

Workflow Diagram: Synthesis to Validation

The following workflow illustrates the critical path from crude synthesis to analytical release.
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Figure 1: Synthetic workflow and critical control points for 2-(Cyclopentyloxy)-4-
methylaniline.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[1][4][5]
N1H NMR (Proton) Data

Solvent: CDCIs (Chloroform-d) | Frequency: 400 MHz[1][2][3]

The "1H NMR spectrum is characterized by three distinct regions: the aromatic system (ABC
pattern), the heteroatom-adjacent methine, and the aliphatic ring/methyl protons.[1][2]
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Chemical Shift o ] ] Structural
Multiplicity Integration Assignment .
(5, ppm) Logic

Ortho to NHz;
Doublet (d, J = shielded by
6.65 1H Ar-H (C6) ]
8.0 Hz) electron-donating

amine.[1][2]

Meta to NHz,
Singlet (d, J = Ortho to OR.[1]
6.58 1H Ar-H (C3)
1.5Hz) [2] Small meta-
coupling.
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Doublet of
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and C3.
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4.75 Septet (M) 1H o
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Exchangeable.[1]

] [2] Shift varies
Broad Singlet (br

3.60 ) 2H -NH2 with
s
concentration/wa
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2.24 Singlet (s) 3H Ar-CHs
group.[1][2]
[3-protons
) Cyclopentyl - )
1.80-1.95 Multiplet (m) 2H cH (adjacent to
2=
methine).[1][2]
Remaining ring
) Cyclopentyl -
1.55-1.75 Multiplet (m) 6H cH protons (y, 8).[1]
2-

[2]

Interpretation Notes:
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e The "Roof Effect": The aromatic protons at 6.65 and 6.55 may show second-order effects

(leaning toward each other) due to similar chemical environments.[1][2]

» Cyclopentyl Signature: Look for the distinct methine proton at ~4.75 ppm.[2] If this peak is

shifted upfield (<4.0 ppm), it suggests N-alkylation rather than O-alkylation.[1][2]

N13C NMR (Carbon) Data

Solvent: CDCIs | Decoupled[1]

Chemical Shift (6, ppm)

Carbon Type

Assignment

146.5 Quaternary (C-0O) C2 (Attached to Oxygen)
134.0 Quaternary (C-N) C1 (Attached to Nitrogen)
128.5 Quaternary (C-Me) C4 (Attached to Methyl)
121.0 Methine (CH) C5
1155 Methine (CH) C6
112.0 Methine (CH) C3 (Shielded by ortho-oxygen)
O-CH (Cyclopentyl ether
80.5 Methine (CH) ] (Cyclopenty
linkage)
Cyclopentyl C2'/C5'
32.8 Methylene (CH-2) yeop ty
(Symmetric)
Cyclopentyl C3'/C4"'
24.1 Methylene (CHz) )
(Symmetric)
20.8 Methyl (CHs) Ar-CHs

Mass Spectrometry (MS)[1][6]

lonization & Fragmentation

Method: ESI+ (Electrospray lonization) or El (Electron Impact)[1]

e Molecular lon: [M+H]* =192.13 (ESI) or M*[1]e = 191.1 (EI).[1][2][4]
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* Base Peak Logic: Ether linkages often undergo cleavage alpha to the oxygen or elimination
of the cycloalkyl ring.

m/z (Fragment) lon Identity Mechanism

Molecular lon (stable

191 M*[1][2]e aromatic).[1][2]

McLafferty-like rearrangement
or loss of cyclopentene.[1][2]

123 [M - CsHe]* This yields the 2-amino-5-
methylphenol radical cation.[1]
[2] This is a diagnostic

fragment for the ether linkage.

Loss of cyclopentyloxy radical
106 [M - CsHoO]* (less common in ESI, seen in
El).[1]

69 (CsHa]* Cyclopentyl cation (common in
59
lower mass range).[1]

Fragmentation Pathway Diagram

Molecular lon

m/z 191

- Cyclopentene

(Ether Cleavage) C-O Bond Break

Fragment A Cyclopentyl Cation

m/z 69

[M - C5H8]
m/z 123
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Figure 2: Primary fragmentation pathways expected in Electron Impact (EI) mass spectrometry.

[1][2]

Infrared (IR) Spectroscopy[1][8]

Method: FT-IR (ATR or KBr Disk)[1][2]

The IR spectrum serves as a quick "fingerprint” validation, particularly to confirm the presence
of the primary amine and the ether linkage.[1][2]

Wavenumber . . . L
( 1 Vibration Mode Intensity Description
cm-

Primary Amine
. Doublet. Essential to
3450 & 3360 N-H Stretch Medium ] )
confirm -NH:z is free

and not alkylated.

Aliphatic C-H

stretching from the
2960 — 2870 C-H Stretch Strong _

cyclopentyl ring and

methyl group.[1][2]

) Scissoring vibration of
1620 N-H Bend Medium ) )
the primary amine.

Aromatic ring
1500 & 1600 C=C Stretch Strong ]
breathing modes.

Asymmetric Ether
Stretch. Diagnostic for
the Ar-O-Alkyl bond.

[1](2]

1240 C-O-C Stretch Strong

Out-of-plane bending
for 1,2,4-trisubstituted
benzene (2 adjacent
H's).[1][2]

810 C-H Bend Strong
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Analytical Method: HPLC Purity Protocol

For researchers isolating this compound, a robust HPLC method is required to separate the
product from the phenol precursor.[2]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).[1]
e Mobile Phase A: Water + 0.1% Formic Acid.[2]

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

o Gradient: 5% B to 95% B over 10 minutes.

¢ Detection: UV at 254 nm (aromatic) and 210 nm (amide/general).[1]

o Retention Time Prediction: The product (lipophilic ether) will elute significantly later than the
polar precursor (2-amino-5-methylphenol).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structural Elucidation & Analytical Characterization: 2-
(Cyclopentyloxy)-4-methylaniline[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323312/docs#structural-elucidation-analytical-
characterization-2-cyclopentyloxy-4-methylaniline-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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